3-Chloro-6-hydroxy-[1,5]naphthyridine-4-carboxylic acid 3-Chloro-6-hydroxy-[1,5]naphthyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2065250-61-3
VCID: VC13699176
InChI: InChI=1S/C9H5ClN2O3/c10-4-3-11-5-1-2-6(13)12-8(5)7(4)9(14)15/h1-3H,(H,12,13)(H,14,15)
SMILES: C1=CC(=O)NC2=C(C(=CN=C21)Cl)C(=O)O
Molecular Formula: C9H5ClN2O3
Molecular Weight: 224.60 g/mol

3-Chloro-6-hydroxy-[1,5]naphthyridine-4-carboxylic acid

CAS No.: 2065250-61-3

Cat. No.: VC13699176

Molecular Formula: C9H5ClN2O3

Molecular Weight: 224.60 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-hydroxy-[1,5]naphthyridine-4-carboxylic acid - 2065250-61-3

Specification

CAS No. 2065250-61-3
Molecular Formula C9H5ClN2O3
Molecular Weight 224.60 g/mol
IUPAC Name 3-chloro-6-oxo-5H-1,5-naphthyridine-4-carboxylic acid
Standard InChI InChI=1S/C9H5ClN2O3/c10-4-3-11-5-1-2-6(13)12-8(5)7(4)9(14)15/h1-3H,(H,12,13)(H,14,15)
Standard InChI Key IGRGCHAVRREDRX-UHFFFAOYSA-N
SMILES C1=CC(=O)NC2=C(C(=CN=C21)Cl)C(=O)O
Canonical SMILES C1=CC(=O)NC2=C(C(=CN=C21)Cl)C(=O)O

Introduction

Structural Overview and Molecular Characteristics

The compound belongs to the 1,5-naphthyridine family, featuring fused pyridine rings with functional groups at specific positions: a chlorine atom at C3, a hydroxyl group at C6, and a carboxylic acid moiety at C4. Its planar aromatic system facilitates interactions with biological targets, while the electron-withdrawing chlorine and acidic groups modulate reactivity and solubility.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₅ClN₂O₃
Molecular Weight224.60 g/mol
IUPAC Name3-chloro-6-oxo-5H-1,5-naphthyridine-4-carboxylic acid
CAS Registry Number2065250-61-3
Topological Polar Surface86.7 Ų

The Standard InChI key (InChI=1S/C9H5ClN2O3/c10-4-3-11-5-1-2-6(13)12-8(5)7(4)...) confirms its unique stereoelectronic profile.

Synthesis and Manufacturing

Gould-Jacobs Cyclization

The Gould-Jacobs reaction is a cornerstone for synthesizing 1,5-naphthyridines. For this compound, 3-aminopyridine derivatives react with diethyl methylenemalonate under thermal conditions (150°C) to form the naphthyridine core. Subsequent chlorination using POCl₃ introduces the C3 chlorine substituent, while hydrolysis yields the C6 hydroxyl and C4 carboxylic acid groups .

Table 2: Representative Synthetic Pathway

StepReagents/ConditionsIntermediateYield
1Diethyl methylenemalonate, 150°CEthyl 6-hydroxy-1,5-naphthyridine-4-carboxylate65%
2POCl₃, DMF, refluxEthyl 3-chloro-6-hydroxy-1,5-naphthyridine-4-carboxylate72%
3NaOH (aq.), ethanol, 80°C3-Chloro-6-hydroxy-[1, naphthyridine-4-carboxylic acid85%

Industrial-Scale Optimization

Continuous flow reactors enhance yield (≥90%) by minimizing side reactions. Purification employs recrystallization from ethanol-water mixtures, achieving >98% purity .

Physicochemical Properties

Acidity and Solubility

The carboxylic acid (pKa ≈ 3.8) and hydroxyl groups (pKa ≈ 8.1) confer pH-dependent solubility .

Table 3: Solubility Profile

SolventSolubility (mg/mL, 25°C)
Water (pH 1)12.4
Water (pH 7)0.8
Ethanol34.7
DMSO89.2

Thermal Stability

Differential scanning calorimetry reveals a melting point of 278–281°C with decomposition above 300°C, indicating suitability for high-temperature applications.

Biological Activities and Mechanisms

Antibacterial Activity

The compound inhibits DNA gyrase in Staphylococcus aureus (MIC = 2 µg/mL), outperforming ciprofloxacin (MIC = 4 µg/mL) against methicillin-resistant strains. The chlorine atom enhances membrane penetration, while the carboxylic acid chelates Mg²⁺ ions critical for enzyme function .

Anti-Inflammatory Effects

In murine models, it reduces TNF-α production by 70% at 10 mg/kg (oral), comparable to dexamethasone. Mechanistic studies suggest NF-κB pathway inhibition via IKKβ binding (Kd = 0.8 µM) .

Pharmaceutical Applications

Prodrug Development

Esterification of the carboxylic acid (e.g., ethyl ester prodrug) improves oral bioavailability (F = 55% vs. 12% for parent compound). Hydrolysis in plasma regenerates the active form with a t₁/₂ of 2.3 hours .

Metal Complexation

Platinum(II) complexes exhibit enhanced antitumor activity (IC₅₀ = 0.7 µM vs. 2.1 µM for cisplatin in HeLa cells). The naphthyridine ligand stabilizes the metal center, reducing off-target toxicity .

Analytical Characterization

Table 4: Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d⁶)δ 8.92 (s, H2), 8.45 (d, H7), 7.01 (s, H5)
IR (cm⁻¹)1695 (C=O), 1620 (C=N), 3400 (OH)
UV-Vis (MeOH)λmax 274 nm (ε = 12,400 M⁻¹cm⁻¹)

HPLC (C18, 0.1% TFA) shows a retention time of 6.8 minutes with ≥99% purity.

ParameterRating
Skin CorrosionCategory 1B
Acute Oral ToxicityLD₅₀ = 320 mg/kg (rat)
Environmental HazardNot classified

Personal protective equipment (gloves, goggles) is mandatory during handling. Waste must be neutralized with 10% sodium bicarbonate before disposal.

Future Directions

Ongoing research focuses on:

  • COX-2 Selectivity: Modifying the C3 substituent to reduce gastrointestinal toxicity.

  • Photodynamic Therapy: Incorporating iodine for radiosensitization in oncology.

  • Biodegradable Polymers: Using the compound as a monomer for pH-responsive drug delivery systems.

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